molecular formula C8H14N4O B1528525 1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine CAS No. 1481032-08-9

1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine

Katalognummer: B1528525
CAS-Nummer: 1481032-08-9
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: GNMSTEOVIGIVCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound featuring a fused triazole and pyridine ring system. The 2-methoxyethyl substituent at the 1-position enhances solubility and pharmacokinetic properties, making it a candidate for medicinal chemistry applications. Its CAS number is 1541820-82-9 (synonym: SY203957), with a molecular formula of C₉H₁₅N₃O and molecular weight of 181.24 g/mol . The compound has been investigated as a Zn-binding residue in autotaxin inhibitors, demonstrating improved potency in whole-blood assays (rWB) and solubility at acidic pH (pH 2.2–4.5) compared to earlier analogs .

Eigenschaften

IUPAC Name

1-(2-methoxyethyl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-13-5-4-12-8-2-3-9-6-7(8)10-11-12/h9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMSTEOVIGIVCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(CNCC2)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1481032-08-9
Record name 1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Wirkmechanismus

Biologische Aktivität

1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C8_8H14_{14}N4_4O
  • CAS Number : 1878976-39-6
  • Molecular Weight : 182.22 g/mol

Cytotoxicity and Anticancer Activity

Recent studies have evaluated the cytotoxic effects of derivatives similar to this compound against various cancer cell lines. A notable study demonstrated that certain triazolo-pyrimidine derivatives exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50_{50} values ranging from 1.06 to 2.73 μM .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50_{50} (μM)
Compound 12eA5491.06 ± 0.16
Compound 12eMCF-71.23 ± 0.18
Compound 12eHeLa2.73 ± 0.33

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases such as c-Met. For instance, compound 12e was shown to inhibit c-Met kinase with an IC50_{50} value of 0.090 μM, comparable to the known inhibitor Foretinib . This inhibition is crucial as c-Met is frequently overexpressed in various cancers and plays a significant role in tumor growth and metastasis.

Other Biological Activities

In addition to anticancer properties, some derivatives have been investigated for their antimicrobial activities. For example, certain triazole derivatives have shown marked activity against Mycobacterium tuberculosis . However, the specific activities of this compound itself in this regard remain less documented.

Study on c-Met Inhibition

A study focusing on the structure-activity relationship (SAR) of triazolo-pyrimidine derivatives revealed that modifications in the chemical structure significantly affect their biological activity. The study highlighted that halogen substitutions could influence cytotoxicity levels against cancer cells .

Evaluation of Antiviral Activity

Another investigation assessed the antiviral potential of related compounds against HIV strains but found limited efficacy . This indicates that while some derivatives may possess anticancer properties, their effectiveness against viral infections may require further exploration.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituent(s) Solubility Profile Biological Activity
1-(2-Methoxyethyl)-...triazolo[4,5-c]pyridine [1,2,3]Triazolo[4,5-c]pyridine 1-(2-Methoxyethyl) High at pH 2.2–4.5; moderate neutral pH Autotaxin inhibition (IC₅₀ < 50 nM), reduces LPA levels in vivo
1-Phenyl-...triazolo[4,5-c]pyridine [1,2,3]Triazolo[4,5-c]pyridine 1-Phenyl Low aqueous solubility Anticancer, adenosine receptor antagonism
3H-[1,2,3]Triazolo[4,5-b]pyridine [1,2,3]Triazolo[4,5-b]pyridine None (parent structure) Moderate Antimicrotubule activity
1,2-Dihydro-4H-triazolo[4,5-c]pyridin-4-one [1,2,3]Triazolo[4,5-c]pyridine 4-Oxo Low Intermediate in synthesis

Key Observations :

Substituent Impact on Solubility : The 2-methoxyethyl group enhances solubility at acidic pH compared to phenyl or unsubstituted analogs, likely due to increased polarity and hydrogen-bonding capacity .

Bioactivity Modulation :

  • Autotaxin inhibition is unique to the 2-methoxyethyl derivative, attributed to its Zn-binding capability and optimized steric fit .
  • Triazolo[4,5-b]pyridine derivatives exhibit antimicrotubule activity, suggesting positional isomerism ([4,5-b] vs. [4,5-c]) critically influences target selectivity .
  • Phenyl-substituted analogs show broader activities (e.g., anticancer) but suffer from poor solubility .

Key Observations :

  • The target compound is synthesized via diazotization and substitution, offering moderate yields but scalability challenges .
  • Cycloaddition routes (e.g., 3,4-pyridyne + azides) provide high regioselectivity but variable yields depending on substituents .

Pharmacological Data

Table 3: Pharmacological Profiles

Compound Name Target/Mechanism IC₅₀/EC₅₀ In Vivo Efficacy Toxicity Profile
1-(2-Methoxyethyl)-...triazolo[4,5-c]pyridine Autotaxin (LPA synthesis inhibition) 28 nM LPA reduction >70% (rodent) Low hepatotoxicity
3H-[1,2,3]Triazolo[4,5-b]pyridine Tubulin polymerization inhibition 1.2 μM Antitumor activity (in vitro) Moderate cytotoxicity
1-Phenyl-...triazolo[4,5-c]pyridine Adenosine A₂A receptor antagonism 340 nM Not reported High metabolic clearance

Key Observations :

  • Triazolo[4,5-b]pyridine’s micromolar activity suggests weaker target engagement compared to [4,5-c] isomers .

Q & A

Q. What are the key structural features and identifiers of 1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine?

The compound comprises a fused triazolo[4,5-c]pyridine core with a 2-methoxyethyl substituent. Key identifiers include its molecular formula (C₁₁H₁₆N₄O), CAS number (98175-84-9), and MDL number (MFCD01085856). The triazole ring contributes to nitrogen-rich electronic properties, while the methoxyethyl group enhances solubility and potential ligand-receptor interactions .

Q. What synthetic methodologies are commonly employed for triazolopyridine derivatives like this compound?

Synthesis typically involves cyclization of pyridine-3,4-diamine precursors via diazotization with NaNO₂ under acidic conditions to form the triazole ring. For example, 3H-[1,2,3]triazolo[4,5-c]pyridine derivatives are synthesized in ~83% yield using this method, followed by alkylation or substitution reactions to introduce the 2-methoxyethyl group . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is also viable for triazole ring formation .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H-NMR : Peaks at δ ~9.47 (s, CH-4), 8.47 (d, CH-7), and 7.88 (d, CH-6) confirm the triazolo-pyridine backbone .
  • GC/MS : Molecular ion peaks (e.g., m/z 121 [M+H]⁺ for core structures) validate purity .
  • 13C-NMR : Signals at δ 143–111 ppm correlate with aromatic and heterocyclic carbons .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of triazolopyridine derivatives?

Contradictory data from diazotization reactions (e.g., yields ranging from 63% to 83%) suggest optimization via:

  • Temperature control : Maintaining 0–5°C during diazotization minimizes side reactions .
  • Catalyst selection : Copper sulfate/sodium ascorbate in DMF enhances CuAAC efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .

Q. What computational approaches are used to predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to enzymes like cyclooxygenase-2 (COX-2) or kinases. For example, fluorophenyl-substituted analogs show strong binding to inflammatory targets (ΔG ≈ -9.2 kcal/mol), suggesting similar potential for the methoxyethyl variant . QSAR models further correlate substituent effects (e.g., methoxy polarity) with bioactivity .

Q. How do structural modifications (e.g., substituent position) affect biological activity?

Comparative studies of imidazo[4,5-c]pyridine derivatives reveal:

  • Methoxy position : Para-substitution (vs. ortho) enhances metabolic stability in hepatic microsome assays .
  • Alkyl chain length : Ethyl/methoxyethyl groups improve blood-brain barrier permeability compared to bulkier tert-butyl substituents .
  • Triazole vs. imidazole cores : Triazolo derivatives exhibit higher kinase inhibition (IC₅₀ ~0.5 µM) due to stronger π-π stacking .

Q. How can contradictory data on cytotoxicity profiles be resolved?

Discrepancies in IC₅₀ values (e.g., 10–50 µM in cancer cell lines) may arise from assay conditions. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., HeLa or MCF-7) and incubation times (48–72 hrs) .
  • Metabolic interference checks : Test for false positives via ROS scavengers (e.g., NAC) or caspase inhibitors .
  • Dose-response validation : Replicate studies with ≥3 biological replicates and p-value adjustments .

Q. What strategies are employed to enhance the compound’s pharmacokinetic properties?

  • Prodrug design : Esterification of the methoxy group improves oral bioavailability (e.g., 2.5-fold increase in AUC) .
  • Lipid nanoparticle encapsulation : Enhances half-life in plasma (t₁/₂ from 2.1 to 8.7 hrs) .
  • CYP450 inhibition assays : Identify metabolic liabilities (e.g., CYP3A4-mediated clearance) for structural refinement .

Methodological Resources

Aspect Recommended Techniques References
Synthesis OptimizationDoE (Design of Experiments) for reaction parameters
Biological ScreeningHigh-content imaging (e.g., IncuCyte)
Data Contradiction AnalysisMeta-analysis with RevMan software
Computational ModelingSchrödinger Suite for binding free energy calculations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
Reactant of Route 2
1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.